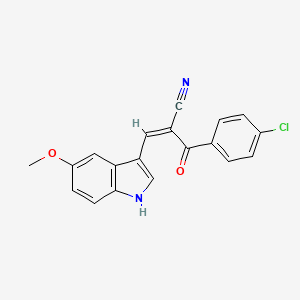

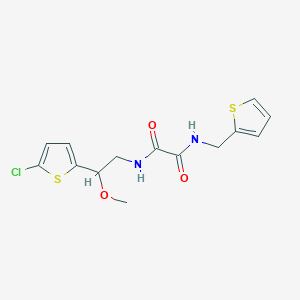

(Z)-2-(4-chlorobenzoyl)-3-(5-methoxy-1H-indol-3-yl)prop-2-enenitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(Z)-2-(4-chlorobenzoyl)-3-(5-methoxy-1H-indol-3-yl)prop-2-enenitrile, often referred to as (Z)-CBMIP, is a synthetic compound with a wide range of applications in scientific research. It is a member of the benzoylindole family of compounds, which are known for their ability to interact with a variety of receptors in the body. This makes (Z)-CBMIP an attractive research tool for studying a variety of biological processes.

Applications De Recherche Scientifique

Synthesis and Characterization

The synthesis of indole derivatives, including compounds structurally related to (Z)-2-(4-chlorobenzoyl)-3-(5-methoxy-1H-indol-3-yl)prop-2-enenitrile, is a significant area of research due to their potential applications in medicinal chemistry and materials science. For instance, the work by Kranjc and Kočevar (2008) describes an expedient route to indoles through a cycloaddition/cyclization sequence, highlighting the synthetic versatility of indole-based compounds in creating diverse molecular architectures K. Kranjc, M. Kočevar, 2008.

Anti-inflammatory and Antitumor Activity

Research into indole derivatives has also explored their biological activities, particularly anti-inflammatory and antitumor properties. Zhou et al. (2000) and Hambley et al. (2003) have investigated the syntheses, characterization, and biological activities of zinc indomethacin complexes, revealing their unusual formation and potential as anti-inflammatory agents Qing-di Zhou et al., 2000; Qing-di Zhou, T. Hambley, 2003. Additionally, Nguyen et al. (1990) explored the synthesis and antitumor activity of indole-based compounds, indicating a promising new class of antineoplastic agents C. Nguyen et al., 1990.

Photoluminescence and Coordination Polymers

The study of indole derivatives extends into the field of materials science, where their incorporation into coordination polymers has been investigated for their photoluminescent properties. Qin et al. (2012) synthesized zinc(II) coordination polymers using 5-methoxyisophthalate and flexible N-donor ancillary ligands, demonstrating diverse structural entanglements and luminescent properties J. Qin et al., 2012.

Molecular Docking and Quantum Chemical Calculations

Furthermore, the compound's molecular structure and interactions have been explored through docking and quantum chemical calculations, as demonstrated by Viji et al. (2020). Their study provided insights into the molecular parameters, intramolecular charge transfer, and biological effects prediction of related compounds A. Viji et al., 2020.

Propriétés

IUPAC Name |

(Z)-2-(4-chlorobenzoyl)-3-(5-methoxy-1H-indol-3-yl)prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13ClN2O2/c1-24-16-6-7-18-17(9-16)14(11-22-18)8-13(10-21)19(23)12-2-4-15(20)5-3-12/h2-9,11,22H,1H3/b13-8- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHOYYKHBOMQLQG-JYRVWZFOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2C=C(C#N)C(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)NC=C2/C=C(/C#N)\C(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[2-(dimethylamino)cyclopentyl]oxy}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2755927.png)

![N-[(1-Methyl-3-phenylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2755929.png)

![N-(4-methoxyphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2755934.png)

![[5-(2,4-Dichloro-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B2755935.png)

![1-(2-chlorophenyl)-5-pyridin-2-yl-N-[1-(2-thienyl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2755937.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-chlorobenzenesulfonamide](/img/structure/B2755946.png)

![2-[1-((2E)-3-phenylprop-2-enyl)benzimidazol-2-yl]ethan-1-ol](/img/structure/B2755948.png)